Neodymium orthovanadate

Photocatalysis Environmental remediation Organic pollutant degradation

Select NdVO₄ for application-critical performance that lighter lanthanide orthovanadates cannot match. This compound degrades ~64% of moderacid red RS within 150 minutes under visible light, outperforming LaVO₄ and PrVO₄. Its nanocomposite electrodes achieve 0.35 nM (Metol) and 1.15 nM (pyrocatechol) detection limits with >3-order linear ranges. The unique pressure-driven zircon-monazite-scheelite sequence with dual band-gap collapses makes it an irreplaceable model system. Sub-Kelvin canted antiferromagnetic ordering (TN ≈ 680–820 mK) extends functionality into ultra-low-temperature regimes where GdVO₄ remains paramagnetic. Procure NdVO₄ for photocatalysis, electrochemical sensing, high-pressure physics, and magnetocaloric R&D.

Molecular Formula NdO4V
Molecular Weight 259.18 g/mol
CAS No. 13721-46-5
Cat. No. B080583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium orthovanadate
CAS13721-46-5
Molecular FormulaNdO4V
Molecular Weight259.18 g/mol
Structural Identifiers
SMILES[O-][V](=O)([O-])[O-].[Nd+3]
InChIInChI=1S/Nd.4O.V/q+3;;3*-1;
InChIKeySEEUVPGHIZOZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Orthovanadate (NdVO4) CAS 13721-46-5: Procurement-Relevant Properties and Baseline Specifications


Neodymium orthovanadate (NdVO4, CAS 13721-46-5) is an inorganic compound belonging to the rare-earth orthovanadate (REVO4) family. It crystallizes in the tetragonal zircon-type structure (space group I41/amd) with lattice constants a = 0.736 nm, b = 0.736 nm, c = 0.6471 nm, and a density of 4.979 g/cm³ [1]. The material exhibits a molecular weight of 259.18 g/mol and demonstrates semiconductor behavior with a measured indirect band gap of approximately 2.706–2.86 eV [2][3]. Single crystals of NdVO4 can be grown via the Czochralski method under ambient pressure in a nitrogen atmosphere, yielding transparent crystals with strong violet coloring [3]. These fundamental physical parameters establish the baseline for evaluating NdVO4 against its closest structural analogs.

Why NdVO4 Cannot Be Interchanged with YVO4, GdVO4, or LaVO4 in Critical Applications


Despite sharing the zircon-type tetragonal crystal structure with other REVO4 compounds (RE = Y, Gd, La, Lu, Pr), NdVO4 exhibits distinct electronic, optical, magnetic, and phase-transition behaviors that preclude generic substitution. The rare-earth cation substitution fundamentally alters the electronic structure near the Fermi level, producing cation-specific differences in band gap, photocatalytic efficiency, magnetocrystalline anisotropy, and high-pressure phase transformation pathways [1]. NdVO4 uniquely undergoes a zircon-monazite-scheelite structural sequence under pressure with two associated band-gap collapses, whereas YVO4, YbVO4, and LuVO4 follow a direct zircon-scheelite transition [2]. Additionally, NdVO4 demonstrates superior photocatalytic degradation efficiency compared to LaVO4 and PrVO4 under identical experimental conditions [3]. These divergent properties mandate compound-specific selection rather than class-level interchangeability.

Quantitative Differentiation Evidence for NdVO4: Direct Comparative Data vs. Closest Analogs


Photocatalytic Dye Degradation Efficiency: NdVO4 vs. LaVO4 and PrVO4

In a direct comparative study of REVO4 (RE = La, Pr, Nd) nanoparticles synthesized under identical hydrothermal conditions, NdVO4 exhibited the highest photocatalytic activity for the degradation of organic dyes under visible light irradiation. Specifically, NdVO4 degraded approximately 64% of moderacid red RS within 150 minutes, a performance level that exceeded that of LaVO4 and PrVO4 under the same experimental conditions [1]. This constitutes a direct head-to-head comparison demonstrating that NdVO4 is the superior photocatalyst among the light lanthanide orthovanadates tested.

Photocatalysis Environmental remediation Organic pollutant degradation

Electrochemical Sensing Detection Limit: NdVO4/h-BN Nanocomposite Performance

NdVO4 integrated with hexagonal boron nitride (h-BN) to form a NdVO4/h-BN nanocomposite electrode demonstrated an ultrasensitive detection limit of 0.35 nM (350 pM) for N-methyl-p-aminophenol sulfate (Metol) with a broad linear response range spanning 0.001–1731 μM [1]. The sensor exhibited excellent repeatability (RSD = ±1.98% across 4 replicates) and reproducibility (RSD = ±2.49% across 5 glassy carbon electrodes) [1]. While this specific composite configuration does not have a directly reported comparator study against other REVO4-based sensors, the 0.35 nM detection limit represents a class-leading sensitivity benchmark for environmental pollutant detection using REVO4-modified electrodes. For context, NdVO4 nanowire-modified electrodes for pyrocatechol detection achieved a detection limit of 1.15 nM with a linear range of 0.01–1000 μM [2], illustrating the tunability of NdVO4-based sensing platforms through nanostructure engineering.

Electrochemical sensing Environmental monitoring Nanocomposite electrodes

High-Pressure Phase Transition Pathway: Unique Zircon-Monazite-Scheelite Sequence

High-pressure optical absorption measurements up to 20 GPa combined with DFT calculations reveal a fundamental structural distinction between NdVO4 and other zircon-type orthovanadates. YVO4, YbVO4, and LuVO4 undergo a single zircon-scheelite structural phase transition accompanied by a band-gap collapse [1]. In contrast, NdVO4 follows a distinctly different zircon-monazite-scheelite structural sequence, exhibiting two associated band-gap collapses rather than one [1]. This differential pressure response is attributed to the influence of the Nd³⁺ cation on the electronic states near the Fermi level. Raman scattering studies confirm that beyond 5.9 GPa, NdVO4 undergoes an irreversible zircon to monazite transition [2], further distinguishing its high-pressure behavior from other REVO4 members.

High-pressure physics Phase transformations Electronic structure

Magnetic Ordering Temperature and Magnetocrystalline Anisotropy: NdVO4 vs. GdVO4

NdVO4 exhibits a canted antiferromagnetic ordering at sub-Kelvin temperatures, with AC magnetic susceptibility measurements along the c-axis revealing a Néel temperature TN = 680–820 mK [1][2]. Along the a-axis, a sharp susceptibility peak appears at 840 mK, attributed to weak ferromagnetic domain pinning [2]. First-principles studies indicate that NdVO4 possesses stronger magnetocrystalline anisotropy than NdVO3, predicting a higher rotating magnetocaloric effect [3]. While direct quantitative comparison of magnetocaloric effect magnitude with GdVO4 is not available in the retrieved literature, the sub-Kelvin magnetic ordering temperature of NdVO4 contrasts sharply with GdVO4, which orders at ~2.5 K, providing a different operational temperature window for low-temperature magnetocaloric applications.

Magnetocaloric effect Low-temperature physics Antiferromagnetism

Electrical Conductivity Tunability via Grain Size Engineering

Sonochemical synthesis of NdVO4 nanoparticles using different structure-directing agents (CTAB, P123, or no surfactant) yields controllable grain sizes of 27 nm (no surfactant), 24 nm (with CTAB), and 20 nm (with P123) as calculated by the Scherrer equation [1]. The electrical conductivity correlates positively with grain size: nanoparticles synthesized without surfactant exhibited the highest conductivity of 5.5703 × 10⁻⁶ S·cm⁻¹ [1]. Magnetic measurements confirmed paramagnetic behavior for all NdVO4 nanoparticle samples at room temperature [1]. This demonstrated grain-size-dependent conductivity provides a tunable parameter for electrical applications that is not similarly documented for LaVO4 or PrVO4 nanoparticles synthesized under comparable conditions.

Electrical properties Nanomaterials synthesis Grain size effects

Recommended Application Scenarios for NdVO4 Based on Verifiable Differential Performance


Visible-Light Photocatalytic Degradation of Organic Dyes

Based on direct comparative evidence showing that NdVO4 degrades approximately 64% of moderacid red RS within 150 minutes under visible light, outperforming LaVO4 and PrVO4 [1], NdVO4 is the preferred orthovanadate photocatalyst for wastewater treatment applications targeting anionic azo dyes and related organic pollutants. The quantitative efficiency advantage justifies selection over lighter lanthanide orthovanadate alternatives.

High-Sensitivity Electrochemical Sensors for Environmental Monitoring

NdVO4-based nanocomposite electrodes achieve sub-nanomolar detection limits (0.35 nM for Metol; 1.15 nM for pyrocatechol) with broad linear response ranges exceeding three orders of magnitude [2][3]. These performance metrics support procurement for trace-level electrochemical detection of mutagenic pollutants in environmental matrices, including surface water, industrial effluent, and soil samples.

High-Pressure Research and Geochemical Simulations

NdVO4 exhibits a unique zircon-monazite-scheelite phase transition sequence with two distinct band-gap collapses, a behavior not observed in YVO4, YbVO4, or LuVO4 which undergo a single zircon-scheelite transition [4]. This distinctive pressure response makes NdVO4 uniquely valuable as a model compound for studying pressure-induced electronic structure evolution in ternary oxides and as a reference material for geochemical simulations involving rare-earth vanadates.

Low-Temperature Magnetocaloric Research (Sub-Kelvin Regime)

With a Néel temperature of 680–820 mK and canted antiferromagnetic ordering [5][6], NdVO4 provides magnetic functionality at sub-Kelvin temperatures where many other REVO4 compounds (e.g., GdVO4 with TN ≈ 2.5 K) remain paramagnetic. This enables application in ultra-low-temperature physics experiments and prototype magnetocaloric devices operating below 1 K.

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